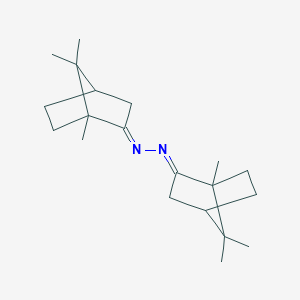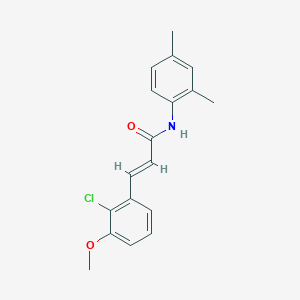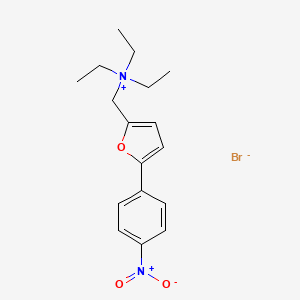
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a chemical compound with the molecular formula C17H23BrN2O3 and a molecular weight of 383.288 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a nitrophenyl group and an ethanaminium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves several steps. One common method includes the reaction of 5-(4-nitrophenyl)furfural with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of furan derivatives and other heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and furan ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .
類似化合物との比較
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide can be compared with other similar compounds, such as:
N,N-Diethyl-N-((5-(4-nitrophenyl)thiophen-2-yl)methyl)ethanaminium bromide: This compound has a thiophene ring instead of a furan ring, which can affect its chemical reactivity and biological activity.
N,N-Diethyl-N-((5-(4-nitrophenyl)pyrrole-2-yl)methyl)ethanaminium bromide: The pyrrole ring in this compound provides different electronic properties, influencing its interactions with molecular targets.
N,N-Diethyl-N-((5-(4-nitrophenyl)benzofuran-2-yl)methyl)ethanaminium bromide: The benzofuran ring adds additional aromaticity, potentially enhancing binding affinity and specificity.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
特性
CAS番号 |
76220-76-3 |
|---|---|
分子式 |
C17H23BrN2O3 |
分子量 |
383.3 g/mol |
IUPAC名 |
triethyl-[[5-(4-nitrophenyl)furan-2-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-11-12-17(22-16)14-7-9-15(10-8-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QJZDAQNRDRMIJD-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
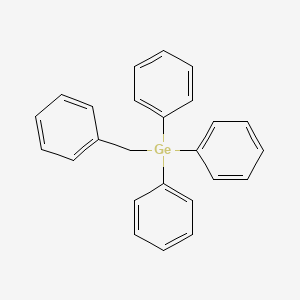
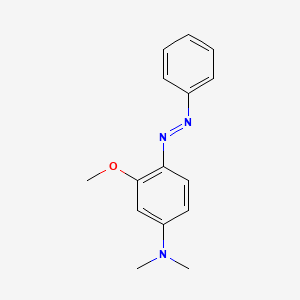

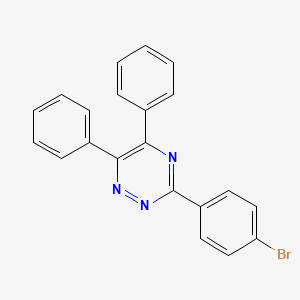
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
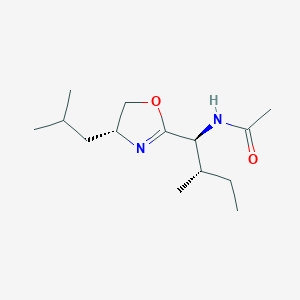
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)

![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)

